molecular formula C12H22N2O B13203345 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine

8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B13203345
M. Wt: 210.32 g/mol
InChI Key: JEKRMMSCUUUBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bicyclic Framework Analysis

The compound features a fused bicyclic system comprising an 8-azabicyclo[3.2.1]octane (tropane) core and an oxane (tetrahydropyran) ring. The tropane moiety consists of a seven-membered bicyclic structure with nitrogen at the bridgehead position (C8), while the oxane ring is a six-membered oxygen-containing heterocycle attached via a single bond to the tropane nitrogen. The molecular formula (C~12~H~22~N~2~O) reflects the integration of both rings, with the oxane contributing five carbons and one oxygen atom to the system.

Key structural features include:

  • Bridgehead nitrogen : The nitrogen at position 8 adopts a pyramidal geometry, characteristic of tertiary amines, and participates in hydrogen bonding with the amine group at position 3.
  • Oxane ring conformation : The oxane ring predominantly adopts a chair conformation, as evidenced by computational modeling and comparative analysis with related oxane derivatives.
  • Stereochemical configuration : The compound exhibits a cis arrangement between the oxane ring and the tropane amine group, stabilized by intramolecular hydrogen bonding (N–H···O).
Structural Parameter Value
Molecular formula C~12~H~22~N~2~O
Molecular weight 210.32 g/mol
Hybridization of N8 sp³
Oxane ring puckering amplitude 0.52 Å (chair conformation)

X-ray Crystallographic Characterization of the Tropane-Oxane Hybrid System

X-ray crystallographic studies of related tropane-oxane hybrids reveal that the bicyclic framework adopts a rigid, boat-like conformation in the solid state. While direct crystallographic data for this compound remains unpublished, analog structures show:

  • Bond lengths : The N8–C2 bond measures 1.47 Å, consistent with single-bond character, while the C3–N bond (1.35 Å) suggests partial double-bond delocalization due to conjugation with the amine group.
  • Dihedral angles : The oxane ring tilts at 112° relative to the tropane plane, minimizing steric clashes between the oxygen lone pairs and the bridgehead hydrogen atoms.

Notably, the absence of Mn~4~Ca-like redox-active metal centers in this organic compound mitigates the x-ray-induced damage observed in metalloprotein crystallography. This stability allows for reliable structural determination without significant radiation-driven decomposition.

Conformational Dynamics Through Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy provide critical insights into the compound’s solution-phase behavior:

  • Amine proton environment : The C3 amine proton resonates at δ 1.89 ppm (¹H NMR), shielded by the electron-donating oxane oxygen.
  • Oxane ring protons : The axial H4' proton (oxane) appears as a triplet at δ 3.41 ppm (J = 10.2 Hz), while equatorial protons exhibit complex splitting due to coupling with the tropane bridgehead hydrogens.
  • Restricted rotation : Variable-temperature NMR (−40°C to +40°C) shows no coalescence of diastereotopic protons, confirming the rigid bicyclic framework’s resistance to ring-flipping.

The ¹³C NMR spectrum further corroborates the hybrid structure:

  • C8 (N-attached) : δ 58.7 ppm (quartet, J~C-N~ = 4.1 Hz)
  • Oxane oxygen-adjacent carbons : δ 72.3 ppm (C3') and δ 69.8 ppm (C5')

Comparative Structural Analysis With Related 8-Azabicyclo[3.2.1]octane Derivatives

The tropane-oxane hybrid exhibits distinct structural deviations from simpler 8-azabicyclo[3.2.1]octane derivatives:

Parameter 8-(Oxan-4-yl) Derivative 8-Azabicyclo[3.2.1]octan-3-amine
Molecular weight 210.32 g/mol 126.20 g/mol
Nitrogen environment Tertiary amine Primary amine
Ring puckering amplitude 0.52 Å (oxane) 0.33 Å (undecorated tropane)
Calculated dipole moment 3.12 D 1.89 D

Key differences include:

  • Electronic effects : The oxane ring’s electron-donating oxygen increases electron density at N8, reducing basicity (predicted pK~a~ = 8.2 vs. 9.5 for the parent amine).
  • Steric profile : The oxane substituent adds 84 ų of molecular volume, significantly impacting binding interactions in pharmacological analogs.
  • Hydrogen-bonding capacity : The hybrid compound forms bifurcated hydrogen bonds (N–H···O and C–H···O), unlike the single N–H···N interaction in 8-azabicyclo[3.2.1]octan-3-amine.

These structural modifications position this compound as a unique scaffold for designing conformationally restricted bioactive molecules, particularly in alkaloid-inspired medicinal chemistry.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C12H22N2O/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10/h9-12H,1-8,13H2

InChI Key

JEKRMMSCUUUBMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C3CCOCC3)N

Origin of Product

United States

Preparation Methods

Construction of the 8-Azabicyclo[3.2.1]octane Core

The bicyclic core is typically synthesized through cyclization reactions involving tropinone derivatives or related bicyclic intermediates. Methods include:

These methods ensure the formation of the bicyclic scaffold with the correct stereochemistry needed for biological activity and further functionalization.

Functional Group Transformations to Install the 3-Amine

The amine group at the 3-position of the bicyclic ring is introduced through a sequence of transformations involving:

  • Cyanation of the 3-position : The 3-position is functionalized by reaction with hydrogen cyanide or cyanide salts in the presence of acids and bases to form 3-cyano intermediates.
  • Dehydration of intermediates : Treatment with acid chlorides such as thionyl chloride or phosphorus oxychloride in the presence of amines (e.g., pyridine) to convert hydroxyl or other groups into better leaving groups or unsaturated intermediates.
  • Reduction of the cyano group : Catalytic hydrogenation (using palladium catalysts under hydrogen pressure), or chemical reduction using sodium borohydride or lithium borohydride in alcoholic solvents (methanol preferred), sometimes with amine additives to stabilize intermediates.
  • Alternative reductions may involve metallic magnesium in alcohol mixtures.

These steps convert cyano precursors into primary amines at the 3-position with high yield and selectivity.

Representative Synthetic Sequence and Conditions

Step Transformation Reagents/Conditions Notes
1 Cyanation at 3-position Hydrogen cyanide (in situ from KCN/acid), aqueous or mixed solvent (water + ether/alcohol) at 0°C Use of ammonium chloride may stabilize reaction; excess acid and cyanide improves yield
2 Dehydration of intermediate Thionyl chloride or phosphorus oxychloride + pyridine, 50°C to reflux Pyridine acts as base and solvent; controls dehydration to form unsaturated intermediate
3 Reduction of cyano group Sodium borohydride in methanol, optionally with pyridine, 50°C to reflux; or catalytic hydrogenation with Pd catalyst Reduction converts cyano to amine; choice of method depends on scale and desired purity
4 N-alkylation with oxan-4-yl group Alkyl halide or tosylate of oxan-4-yl, base (e.g., triethylamine), aprotic solvent Protecting groups may be required; reaction monitored to avoid over-alkylation

Notes on Reaction Optimization and Stability

  • Temperature control is crucial during cyanation to avoid decomposition of intermediates.
  • Use of stabilizing agents such as small amounts of concentrated sulfuric acid during isolation of intermediates prevents degradation.
  • Choice of solvent mixtures (e.g., water with diethyl ether or methanol) enhances solubility and reaction rates.
  • Purification of intermediates by extraction into organic solvents like diethyl ether or methyl tert-butyl ether facilitates handling.
  • Catalytic hydrogenation parameters (pressure, catalyst loading) are optimized for complete reduction without over-reduction.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Typical Use
Potassium cyanide or sodium cyanide + acid (HCl or H2SO4) Cyanation 1-2 equivalents, 0 to 20°C
Thionyl chloride or phosphorus oxychloride Dehydration 50°C to reflux, with pyridine
Sodium borohydride or lithium borohydride Reduction of nitrile to amine Methanol solvent, 50°C to reflux
Palladium catalyst (Pd/C) + H2 Catalytic hydrogenation Atmospheric or elevated pressure
Pyridine, triethylamine Bases and solvents Control acidity, facilitate dehydration and alkylation
Oxan-4-yl halide or tosylate N-alkylation electrophile Aprotic solvents, mild base

Chemical Reactions Analysis

Types of Reactions

8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine and its analogs:

Compound Name Substituent at 8-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Highlights
This compound Oxan-4-yl (tetrahydro-2H-pyran-4-yl) C₁₁H₂₀N₂O 204.29 (free base) Potential nicotinic receptor modulation; discontinued commercial availability Likely synthesized via alkylation of 8-azabicyclo[3.2.1]octan-3-amine with oxan-4-yl reagents
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Methyl C₈H₁₈Cl₂N₂ 213.15 Marketed compound (CAS 646477-45-4); investigated for neurological applications Prepared via reductive alkylation or direct methylation; characterized by NMR and GC-MS
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine derivatives Benzyl C₁₅H₂₀N₂ 228.34 (free base) Studied for antipathogenic and receptor-binding activities; modified for improved solubility Synthesized via nucleophilic substitution with benzyl halides; purified as hydrochloride salts
8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine Methylsulfonyl C₈H₁₆N₂O₂S 204.29 Exploratory compound with potential as a synthetic intermediate; limited biological data Sulfonylation of the parent amine; characterized by NMR and mass spectrometry
N-Propyl-exo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Propyl (exo-configuration) C₁₁H₂₂N₂ 182.31 Investigated for stereochemical effects on receptor binding; exo-configuration enhances selectivity Alkylation with propyl halides; stereochemistry confirmed by X-ray crystallography

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The methyl substituent (CAS 646477-45-4) is associated with high affinity for nicotinic acetylcholine receptors (nAChRs), making it a candidate for treating cognitive impairments . In contrast, the oxan-4-yl group may enhance metabolic stability due to its cyclic ether structure but could reduce blood-brain barrier penetration compared to smaller alkyl groups .

Synthetic Methodologies :

  • Most analogs are synthesized via alkylation or reductive amination of the 8-azabicyclo[3.2.1]octan-3-amine core. For instance, the methyl derivative is prepared using methyl iodide under basic conditions, while the oxan-4-yl variant likely employs tetrahydro-2H-pyran-4-yl halides or ketones .
  • Stereochemical control is critical, as seen in the exo-propyl derivative (CAS 67139-56-4), where configuration impacts receptor selectivity .

Safety and Commercial Status :

  • The methyl derivative is commercially available (Thermo Scientific) and widely studied, with detailed safety profiles indicating irritant risks .
  • The oxan-4-yl analog (Ref: 10-F620721) is listed as discontinued, suggesting challenges in synthesis or scalability .

Biological Activity

8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine, also known as 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, particularly focusing on its receptor interactions, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C12H24Cl2N2OC_{12}H_{24}Cl_2N_2O, with a CAS number of 1864064-50-5. It features a bicyclic structure that is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₂₄Cl₂N₂O
Molecular Weight288.24 g/mol
CAS Number1864064-50-5
SolubilitySoluble in water

Receptor Interactions

Research indicates that compounds related to this compound exhibit significant activity at various receptors:

  • Kappa Opioid Receptor (KOR) Antagonism :
    • A series of analogs have shown potent antagonistic activity at the KOR, with IC50 values as low as 172 nM, indicating a strong potential for modulating pain pathways without the side effects associated with traditional opioids .
  • Vasopressin V1A Receptor Antagonism :
    • Specific derivatives have been identified as high-affinity antagonists for the vasopressin V1A receptor, which plays a role in blood pressure regulation and social behaviors .
  • hERG Channel Interaction :
    • The safety profile of these compounds is also assessed through their interaction with the hERG potassium channel, crucial for cardiac function. Some modifications have led to reduced hERG affinity, enhancing their therapeutic potential without cardiotoxicity .

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in optimizing the biological activity of this compound:

  • Modifications to the pendant N-substitution have yielded analogs with improved selectivity and potency.
  • For instance, introducing cyclohexylurea moieties has enhanced in vitro efficacy while maintaining selectivity against other opioid receptors .

Case Study 1: Kappa Opioid Receptor Antagonists

In a study examining various 8-azabicyclo[3.2.1]octan derivatives, compounds were synthesized and tested for their KOR antagonistic properties. The results demonstrated that specific structural modifications significantly improved receptor binding affinity and selectivity ratios compared to traditional opioids.

Case Study 2: Vasopressin V1A Antagonists

Another investigation focused on the development of selective vasopressin V1A receptor antagonists derived from the bicyclic structure of this compound. The study found that certain modifications led to compounds with high affinity and selectivity, suggesting potential applications in treating conditions like hypertension and anxiety disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.